Cas no 1593476-56-2 (1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole)
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole
- 1H-1,2,3-Triazole, 1-methyl-5-(2-pyrrolidinyl)-
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- Inchi: 1S/C7H12N4/c1-11-7(5-9-10-11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3
- InChI Key: HUHZDHRQDSFNHX-UHFFFAOYSA-N
- SMILES: N1(C)C(C2CCCN2)=CN=N1
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865978-0.05g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-0.1g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-0.25g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-0.5g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-1.0g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1865978-2.5g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-5.0g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1865978-10.0g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1865978-1g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1865978-5g |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole |
1593476-56-2 | 5g |
$3065.0 | 2023-09-18 |
1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole
Professional Introduction to Compound with CAS No. 1593476-56-2 and Product Name: 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole
The compound with the CAS number 1593476-56-2 and the product name 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to the triazole class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a methyl group at the 1-position and a pyrrolidine moiety at the 5-position of the triazole ring, contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of triazole derivatives in drug discovery, emphasizing their role as scaffolds for developing novel therapeutic agents. The 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole structure has been extensively investigated for its potential in modulating various biological pathways. Specifically, research has demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in inflammatory responses, making it a promising candidate for further exploration in the treatment of chronic inflammatory diseases.
The pyrrolidine ring in this compound is particularly noteworthy, as it is known to enhance binding affinity and selectivity. This structural motif has been successfully incorporated into numerous pharmacophores, improving the pharmacokinetic profiles of drug candidates. In particular, studies have shown that the pyrrolidinyl substituent can significantly enhance the solubility and bioavailability of bioactive molecules, which is crucial for their clinical translation.
Moreover, the methyl group at the 1-position of the triazole ring plays a critical role in stabilizing the molecule's three-dimensional conformation. This conformational stability is essential for maintaining optimal interactions with biological targets. Computational studies have suggested that this methyl group contributes to the compound's ability to bind tightly to its intended receptors, thereby increasing its therapeutic efficacy.
Current research in this field is focused on optimizing the synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole to improve yield and purity. Advances in synthetic methodologies have enabled chemists to produce this compound with higher precision, reducing impurities that could potentially affect its biological activity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole core with minimal side reactions.
In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. The ability to modulate biological pathways with high specificity makes it an invaluable tool for studying disease mechanisms and developing new diagnostic markers. Researchers are employing this compound in high-throughput screening assays to identify novel drug targets and understand their functional roles in cellular processes.
The integration of computational chemistry and machine learning has further accelerated the discovery process for derivatives of 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole. By leveraging these technologies, scientists can predict the biological activity of new analogs before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
Future directions in research are likely to focus on exploring the pharmacological properties of this compound further. Investigating its interactions with various protein targets will provide insights into its mechanism of action and help identify potential off-target effects. Additionally, preclinical studies will be essential to assess its safety profile and efficacy in animal models before moving into human clinical trials.
The versatility of triazole derivatives like 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole underscores their significance as building blocks for innovative drug development. As our understanding of molecular interactions continues to evolve, compounds such as this one are poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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